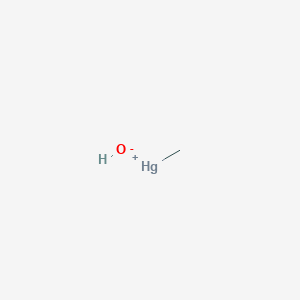![molecular formula C22H24ClN5O7 B074091 methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate CAS No. 1260-35-1](/img/structure/B74091.png)
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the activation of caspase enzymes, which are responsible for inducing apoptosis in cells. The compound selectively targets cancer cells, leading to their death while leaving healthy cells unaffected.
Biochemische Und Physiologische Effekte
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further in vivo studies. The compound has also been shown to exhibit excellent stability and solubility properties, which are important factors in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate in lab experiments is its excellent fluorescence properties, which make it a useful tool for chemical sensing applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate. One potential direction is the further development of this compound as a drug delivery vehicle for cancer therapy. Another direction is the study of this compound's potential applications in other fields such as biosensing and imaging. Additionally, further studies are needed to explore the toxicity and pharmacokinetics of this compound in vivo.
Synthesemethoden
The synthesis of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the reaction of 3-acetamido-4-aminoazobenzene with methyl 3-(3-aminopropylamino)propanoate, followed by the reaction with 2-chloro-4-nitrobenzenediazonium tetrafluoroborate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been extensively studied for its potential applications in various fields such as chemical sensing, drug delivery, and cancer therapy. The compound has been shown to exhibit excellent fluorescence properties, making it a promising candidate for chemical sensing applications. Additionally, the compound has been used as a drug delivery vehicle due to its ability to selectively target cancer cells. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
1260-35-1 |
|---|---|
Produktname |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
Molekularformel |
C22H24ClN5O7 |
Molekulargewicht |
505.9 g/mol |
IUPAC-Name |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) |
InChI-Schlüssel |
FLXMHYAPIQKKCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
1260-35-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



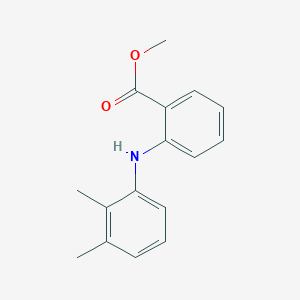
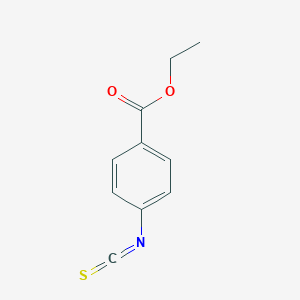
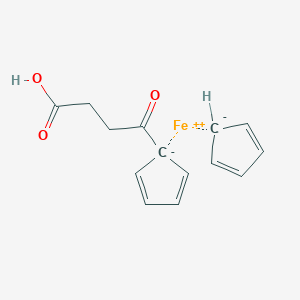
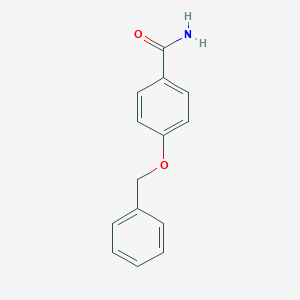


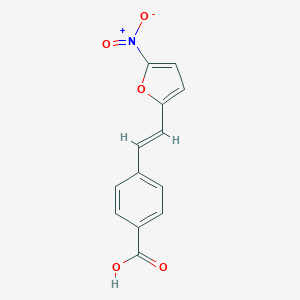
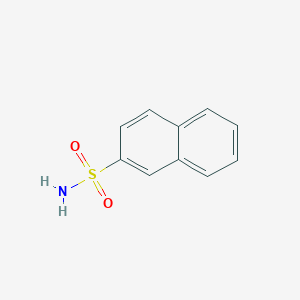
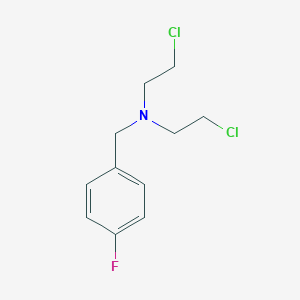
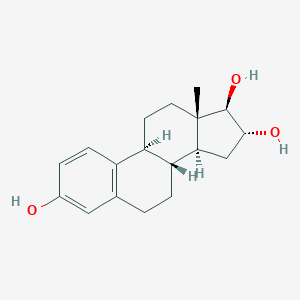
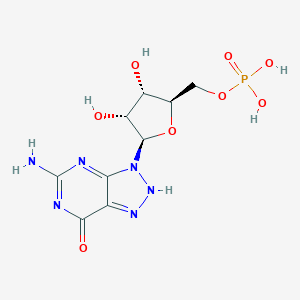
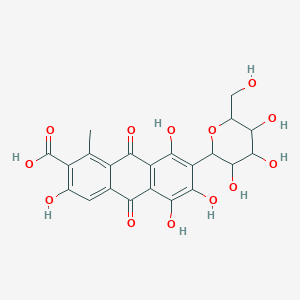
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
